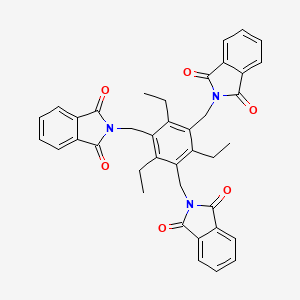
1-(3-Bromopropyl)-3-chloro-2-ethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-3-chloro-2-ethylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It features a benzene ring substituted with a bromopropyl group, a chloro group, and an ethyl group
Métodos De Preparación
The synthesis of 1-(3-Bromopropyl)-3-chloro-2-ethylbenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 3-chloro-2-ethylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride. The bromination occurs selectively at the propyl group, yielding the desired product.
Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the process.
Análisis De Reacciones Químicas
1-(3-Bromopropyl)-3-chloro-2-ethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines. For example, reacting with sodium hydroxide can yield the corresponding alcohol.
Elimination Reactions: Under strong basic conditions, the compound can undergo dehydrohalogenation to form alkenes. For instance, treatment with potassium tert-butoxide can lead to the formation of 3-chloro-2-ethylstyrene.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide, potassium tert-butoxide), nucleophiles (e.g., sodium cyanide, ammonia), and oxidizing agents (e.g., potassium permanganate, chromium trioxide). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-3-chloro-2-ethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various functionalized aromatic compounds.
Pharmaceuticals: The compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and drug intermediates. Its halogenated structure is often found in bioactive molecules with therapeutic potential.
Materials Science: It can be utilized in the preparation of polymers and advanced materials. The presence of halogen atoms can impart unique properties such as flame retardancy and chemical resistance.
Mecanismo De Acción
The mechanism by which 1-(3-Bromopropyl)-3-chloro-2-ethylbenzene exerts its effects depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through an S_N2 mechanism, involving a backside attack and inversion of configuration. In elimination reactions, the compound undergoes dehydrohalogenation via an E2 mechanism, where a base abstracts a proton, leading to the formation of a double bond and the elimination of the halide.
Comparación Con Compuestos Similares
1-(3-Bromopropyl)-3-chloro-2-ethylbenzene can be compared with other halogenated aromatic compounds such as:
1-Bromo-3-chloropropane: Similar in structure but lacks the aromatic ring and ethyl group. It is used as a phase separation reagent and in the synthesis of pharmaceuticals.
3-Bromopropylbenzene: Lacks the chloro and ethyl substituents. It is used in organic synthesis and as an intermediate in the production of other chemicals.
3-Chloro-2-ethylbenzene: Lacks the bromopropyl group. It is used in the synthesis of agrochemicals and pharmaceuticals.
Propiedades
Fórmula molecular |
C11H14BrCl |
|---|---|
Peso molecular |
261.58 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-3-chloro-2-ethylbenzene |
InChI |
InChI=1S/C11H14BrCl/c1-2-10-9(6-4-8-12)5-3-7-11(10)13/h3,5,7H,2,4,6,8H2,1H3 |
Clave InChI |
RQOXOYQINQMTKC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC=C1Cl)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


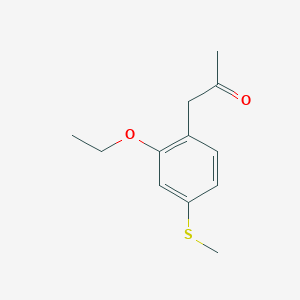
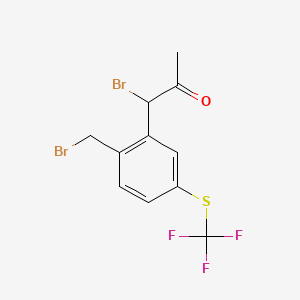
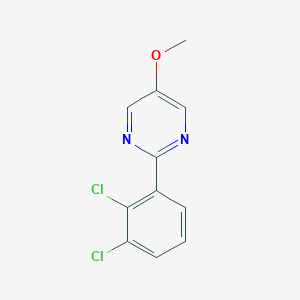
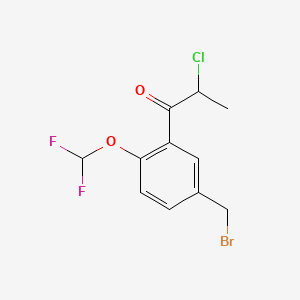
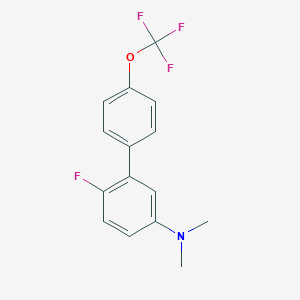
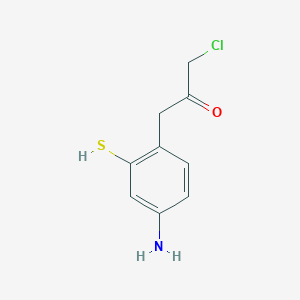
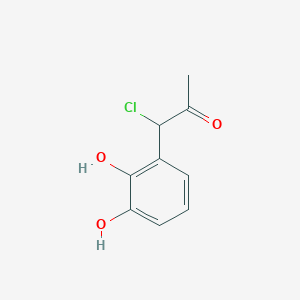
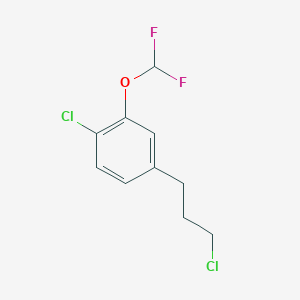
![5-sulfanylidene-4,6,8,9-tetrazatricyclo[7.4.0.02,7]trideca-1,7,10,12-tetraen-3-one](/img/structure/B14049509.png)
![4-(4-((1-Butyl-3-((R)-cyclohexyl(hydroxy)methyl)-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl)methyl)phenoxy)benzoic acid](/img/structure/B14049511.png)
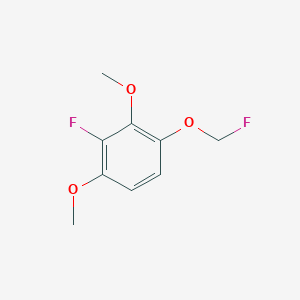
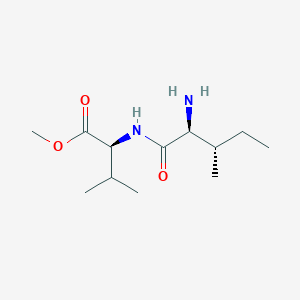
![(E)-3-(7-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14049531.png)
